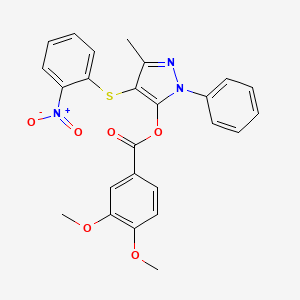![molecular formula C24H26N2O3S B2664989 {4-[(4-异丁基苯基)磺酰]-3-喹啉基}(1-吡咯啉基)甲酮 CAS No. 1358669-55-2](/img/structure/B2664989.png)
{4-[(4-异丁基苯基)磺酰]-3-喹啉基}(1-吡咯啉基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound {4-[(4-Isobutylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone appears to be a complex organic molecule. It contains several functional groups, including an isobutylphenyl group, a sulfonyl group, a quinolyl group, and a pyrrolidinyl group1. However, without more specific information, it’s difficult to provide a detailed description of this compound1.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the isobutylphenyl group could potentially be introduced through a reaction with 4-isobutylphenylboronic acid2. The pyrrolidine ring is a common feature in many biologically active compounds and can be synthesized from different cyclic or acyclic precursors3. However, without more specific information, it’s difficult to provide a detailed synthesis analysis3.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isobutylphenyl, sulfonyl, quinolyl, and pyrrolidinyl groups would each contribute to the overall structure. However, without a specific molecular structure or a detailed description, it’s challenging to provide a comprehensive analysis2.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions take place. The different functional groups within the molecule would likely react in different ways4. However, without more specific information, it’s difficult to provide a detailed chemical reactions analysis4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity6. However, without more specific information, it’s difficult to provide a detailed analysis of its physical and chemical properties6.科学研究应用
温度控制脱磺缩合
一种应用涉及温度控制的分子间脱磺缩合。在此过程中,α-磺酰基邻羟基苯乙酮与 2-甲酰基氮杂芳烃(包括喹诺酮)反应生成氮杂芳基金酮和黄酮。该反应通过不同的溶剂和条件得以促进,并且说明了像 {4-[(4-异丁基苯基)磺酰基]-3-喹啉基}(1-吡咯烷基)甲苯酮这样的化合物的化学多功能性 (Chang, Chen, & Tsai, 2018)。
磺基糖脂研究
另一个应用是磺基糖脂的研究。对来自地衣化担子菌 Dictyonema glabratum 的磺基糖脂的研究揭示了这些化合物结构和质谱特性的复杂细节。这项研究有助于我们了解复杂的有机分子及其潜在应用 (Sassaki, Gorin, Tischer, & Iacomini, 2001)。
吡啶和喹啉转化
研究还探索了吡啶和喹啉衍生物的转化。例如,在温和条件下将吡啶基炔丙醇转化为丙烯酮证明了这些化合物有机合成和化学转化中的潜力 (Erenler & Biellmann, 2005)。
聚合物电解质膜研究
在材料科学领域,特别是在直接甲醇燃料电池的聚合物电解质膜的开发中,像 {4-[(4-异丁基苯基)磺酰基]-3-喹啉基}(1-吡咯烷基)甲苯酮这样的化合物可以是不可或缺的。该领域的研究所关注磺化聚酰亚胺膜,展示了它们在能源应用中的潜力 (Woo, Oh, Kang, & Jung, 2003)。
光化学研究
单氮杂芳族化合物的(如喹啉)光化学研究提供了对这些化合物在不同条件下的反应性和转化的见解。这项研究对于了解复杂有机化合物的化学性质至关重要 (Castellano, Catteau, & Lablache-Combier, 1975)。
安全和危害
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust hazard. If it is reactive, it could pose a fire or explosion hazard6. However, without more specific information, it’s difficult to provide a detailed analysis of its safety and hazards6.
未来方向
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising biological activity, it could be studied further as a potential drug3. However, without more specific information, it’s difficult to provide a detailed analysis of its future directions3.
Please note that this is a general analysis based on the limited information available. For a more detailed and accurate analysis, more specific information about the compound and its context would be needed.
属性
IUPAC Name |
[4-[4-(2-methylpropyl)phenyl]sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-17(2)15-18-9-11-19(12-10-18)30(28,29)23-20-7-3-4-8-22(20)25-16-21(23)24(27)26-13-5-6-14-26/h3-4,7-12,16-17H,5-6,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUHAMMRRJHXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Methylpropyl)benzenesulfonyl]-3-(pyrrolidine-1-carbonyl)quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2664906.png)
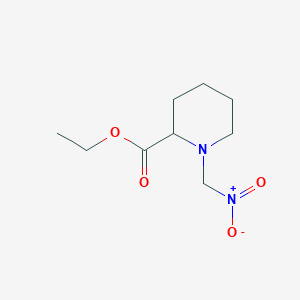
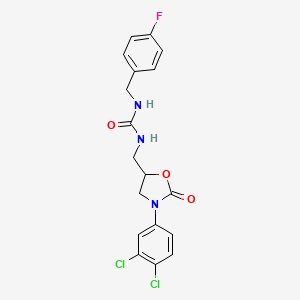
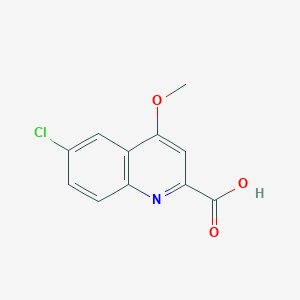
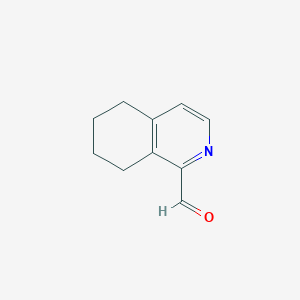
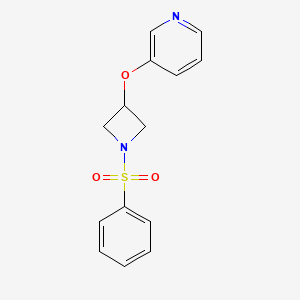
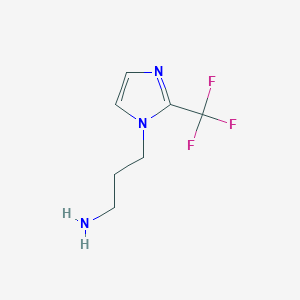
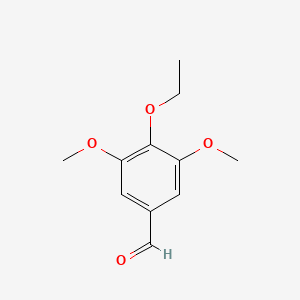
![7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride](/img/structure/B2664920.png)
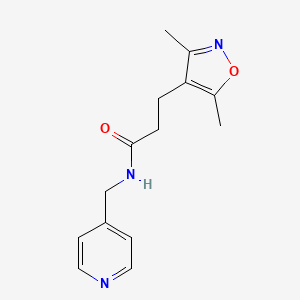
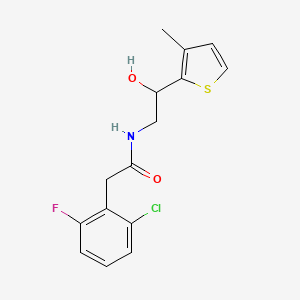
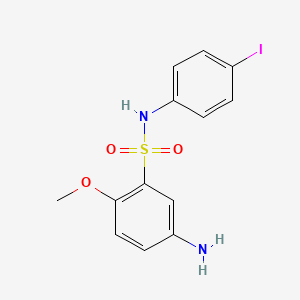
![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2664925.png)
